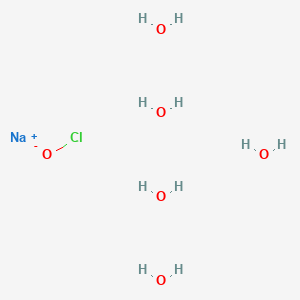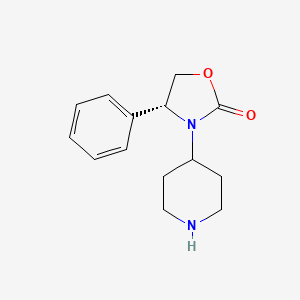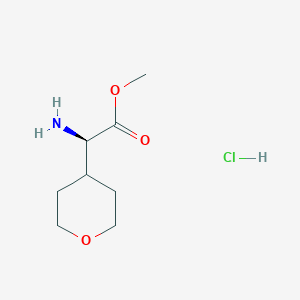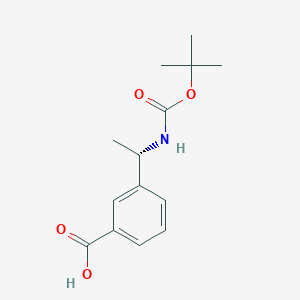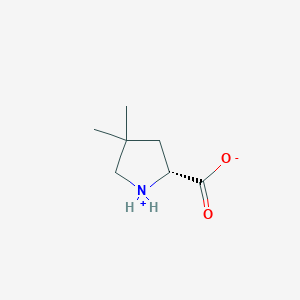
(2R)-4,4-dimethylpyrrolidin-1-ium-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “(2R)-4,4-dimethylpyrrolidin-1-ium-2-carboxylate” is a chemical entity with specific properties and applications in various scientific fields. It is essential to understand its structure, synthesis, and reactivity to appreciate its significance in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4,4-dimethylpyrrolidin-1-ium-2-carboxylate involves a series of chemical reactions that require precise conditions. The preparation methods typically include:
Starting Materials: The synthesis begins with specific starting materials that undergo a series of transformations.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the presence of catalysts.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure its purity and quality.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large reactors to carry out the chemical reactions efficiently.
Automation: Implementing automated systems to monitor and control the reaction conditions.
Quality Control: Ensuring the final product meets industry standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2R)-4,4-dimethylpyrrolidin-1-ium-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as:
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are used.
Reducing Agents: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Catalysts: Catalysts such as palladium on carbon or platinum are often employed to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. These products can have different properties and applications, making this compound a versatile compound in chemical synthesis.
Scientific Research Applications
(2R)-4,4-dimethylpyrrolidin-1-ium-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound may have biological activity, making it useful in studying biological pathways and mechanisms.
Medicine: this compound could be explored for its potential therapeutic effects or as a precursor in drug development.
Industry: It finds applications in industrial processes, including the production of materials, chemicals, and other products.
Mechanism of Action
The mechanism of action of (2R)-4,4-dimethylpyrrolidin-1-ium-2-carboxylate involves its interaction with specific molecular targets and pathways. This includes:
Molecular Targets: The compound may bind to particular proteins, enzymes, or receptors, influencing their activity.
Pathways: It can modulate various biochemical pathways, leading to changes in cellular functions and responses.
Properties
IUPAC Name |
(2R)-4,4-dimethylpyrrolidin-1-ium-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)3-5(6(9)10)8-4-7/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNWSJQJILLEBS-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC([NH2+]C1)C(=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]([NH2+]C1)C(=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


